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Compound of Interest

Compound Name: Darifenacin Hydrobromid

Cat. No.: B8138619 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Darifenacin hydrobromide, a

selective M3 muscarinic receptor antagonist. The document details its physicochemical

properties, mechanism of action, pharmacokinetic and pharmacodynamic profiles, and provides

detailed experimental protocols for its characterization.

Core Properties of Darifenacin Hydrobromide
Darifenacin hydrobromide is a white to almost white crystalline powder.[1] It is the

hydrobromide salt of darifenacin, the active moiety.[2]

Property Value Reference

Chemical Name

(S)-2-{1-[2-(2,3-

dihydrobenzofuran-5-

yl)ethyl]-3-pyrrolidinyl}-2,2-

diphenylacetamide

hydrobromide

[1]

Molecular Formula
C28H31BrN2O2 (or

C28H30N2O2 • HBr)
[2]

Molecular Weight 507.5 g/mol [1][2]

CAS Number 133099-07-7 [3][4][5][6]
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Mechanism of Action and Signaling Pathway
Darifenacin is a competitive and selective antagonist of the M3 muscarinic acetylcholine

receptor.[4] M3 receptors are predominantly involved in the contraction of smooth muscles,

including the detrusor muscle of the urinary bladder. By blocking the action of acetylcholine at

these receptors, darifenacin leads to bladder muscle relaxation, an increase in bladder

capacity, and a reduction in the symptoms of overactive bladder.[3][6]

The M3 receptor is a G-protein coupled receptor (GPCR) that couples to the Gq/11 family of G-

proteins. The binding of acetylcholine initiates a signaling cascade resulting in smooth muscle

contraction. Darifenacin inhibits this pathway.
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Caption: Simplified M3 receptor signaling pathway and the inhibitory action of Darifenacin.
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Pharmacological Profile
Receptor Binding Affinity
Darifenacin exhibits high selectivity for the M3 muscarinic receptor over other muscarinic

receptor subtypes. This selectivity is thought to contribute to its favorable side-effect profile,

particularly concerning central nervous system and cardiac effects which are primarily

mediated by M1 and M2 receptors, respectively.

Receptor Subtype
Binding Affinity (Ki,
nM)

Selectivity Ratio
(M3 vs. Other)

Reference

M3 0.76 - [4]

M1 7.08 9.3-fold [4]

M5 9.33 12.3-fold [4]

M2 44.67 58.8-fold [4]

M4 45.71 60.1-fold [4]

Pharmacokinetics
The pharmacokinetic profile of darifenacin has been extensively studied. It undergoes

significant first-pass metabolism, primarily mediated by cytochrome P450 enzymes CYP2D6

and CYP3A4.[4][7]
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Parameter Value Conditions Reference

Absolute

Bioavailability
15.4%

7.5 mg prolonged-

release tablet
[4][7]

18.6%
15 mg prolonged-

release tablet
[4][7]

Time to Peak (Tmax) ~7 hours
Steady-state,

prolonged-release
[4][8]

Terminal Elimination

Half-life (t1/2)
14-16 hours

Prolonged-release

formulation
[4][7]

Volume of Distribution

(Vd)
165-276 L

Intravenous

administration
[4][7]

Plasma Protein

Binding
98%

Primarily to alpha-1-

acid glycoprotein
[4][7]

Pharmacodynamics
Clinical studies in healthy volunteers have shown that darifenacin, at therapeutic doses, does

not significantly affect cognitive function, visual nearpoint, or cardiac parameters like heart rate.

[9] This is in contrast to less selective antimuscarinic agents. The most commonly reported side

effect is dry mouth, which is a class effect of muscarinic antagonists due to the blockade of M3

receptors in the salivary glands.[9]

Experimental Protocols
M3 Receptor Competitive Binding Assay
This protocol outlines a method to determine the binding affinity (Ki) of darifenacin for the M3

muscarinic receptor using a radioligand competition assay.

Materials:

Cell membranes from a cell line stably expressing human recombinant M3 receptors (e.g.,

CHO-K1 cells).[10]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 13 Tech Support

https://pubmed.ncbi.nlm.nih.gov/16584282/
https://www.researchgate.net/publication/7196276_The_Clinical_Pharmacokinetics_of_Darifenacin
https://pubmed.ncbi.nlm.nih.gov/16584282/
https://www.researchgate.net/publication/7196276_The_Clinical_Pharmacokinetics_of_Darifenacin
https://pubmed.ncbi.nlm.nih.gov/16584282/
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2004/21-513_Enablex_biopharmr.pdf
https://pubmed.ncbi.nlm.nih.gov/16584282/
https://www.researchgate.net/publication/7196276_The_Clinical_Pharmacokinetics_of_Darifenacin
https://pubmed.ncbi.nlm.nih.gov/16584282/
https://www.researchgate.net/publication/7196276_The_Clinical_Pharmacokinetics_of_Darifenacin
https://pubmed.ncbi.nlm.nih.gov/16584282/
https://www.researchgate.net/publication/7196276_The_Clinical_Pharmacokinetics_of_Darifenacin
https://pubmed.ncbi.nlm.nih.gov/16225528/
https://pubmed.ncbi.nlm.nih.gov/16225528/
https://www.benchchem.com/pdf/A_Technical_Guide_to_Darifenacin_d4_Properties_Signaling_and_Experimental_Analysis.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8138619?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Radioligand: [³H]-N-methylscopolamine ([³H]NMS).[10]

Unlabeled competitor: Darifenacin hydrobromide.

Non-specific binding control: Atropine (1 µM final concentration).[11]

Assay Buffer: 20 mM HEPES, pH 7.4.[10]

96-well filter plates (e.g., glass fiber filters).

Scintillation cocktail and liquid scintillation counter.

Methodology:

Preparation: Prepare serial dilutions of darifenacin hydrobromide in assay buffer.

Reaction Setup: In a 96-well plate, add the following to each well:

Total Binding: Cell membranes, a fixed concentration of [³H]NMS (e.g., 0.1-0.4 nM), and

assay buffer.[10]

Non-specific Binding (NSB): Cell membranes, [³H]NMS, and a high concentration of

atropine.[10]

Competition: Cell membranes, [³H]NMS, and varying concentrations of darifenacin.

Incubation: Incubate the plate to allow the binding reaction to reach equilibrium (e.g., 60

minutes at 30°C).[11]

Termination: Terminate the reaction by rapid vacuum filtration through the glass fiber filter

plate. This separates the receptor-bound radioligand from the unbound.[10]

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining

unbound radioligand.[10]

Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity (in

counts per minute, CPM) using a liquid scintillation counter.[10][11]
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Data Analysis:

Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific

Binding (CPM).

For competition wells, calculate the percentage of specific binding at each darifenacin

concentration.

Plot the percentage of specific binding against the log concentration of darifenacin to

generate a sigmoidal dose-response curve.

Use non-linear regression analysis to determine the IC50 value (the concentration of

darifenacin that inhibits 50% of specific radioligand binding).

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 +

[L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation

constant.[11]

Functional Antagonism Assay (Inositol Phosphate
Accumulation)
This protocol describes a functional assay to measure the antagonistic effect of darifenacin on

M3 receptor-mediated signaling, specifically the accumulation of inositol phosphates (IPs).

Materials:

Ventricular cardiomyocytes isolated from adult rats or a suitable cell line expressing M3

receptors.[12]

Muscarinic agonist: Carbachol.[12]

Antagonist: Darifenacin hydrobromide.

myo-[³H]-inositol for labeling.

Dowex AG1-X8 resin for chromatography.[12]

Liquid scintillation counter.
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Methodology:

Cell Labeling: Incubate the cells with myo-[³H]-inositol to label the cellular phosphoinositide

pools.

Pre-treatment: Wash the cells and pre-incubate them with varying concentrations of

darifenacin hydrobromide for a set period (e.g., 30 minutes).[12]

Stimulation: Add a fixed concentration of the agonist carbachol (e.g., 100 µM) to stimulate

the M3 receptors and incubate for a further period (e.g., 45 minutes at 37°C).[12]

Termination and Lysis: Stop the reaction by adding a suitable lysis buffer (e.g., containing

perchloric acid).

IP Isolation: Isolate the total [³H]-inositol phosphates from the cell lysates using anion-

exchange chromatography with Dowex AG1-X8 columns.[12]

Quantification: Measure the radioactivity of the eluted fractions using a liquid scintillation

counter.

Data Analysis: Plot the carbachol-stimulated [³H]-IP accumulation against the concentration

of darifenacin. Calculate the pKi value from the resulting concentration-inhibition curve.[12]

Bioanalytical Method for Darifenacin in Human Plasma
by LC-MS/MS
This protocol details a robust method for the quantification of darifenacin in human plasma,

suitable for pharmacokinetic and bioequivalence studies.

Materials:

LC-MS/MS system (e.g., API 3000).[2]

Chromatographic Column: e.g., CC 150 x 4.6 NUCLEOSIL 100-5 NH2.[2]

Internal Standard (IS): Darifenacin-d4 (deuterated darifenacin).[3]

Extraction Solvent: Diethyl ether:Dichloromethane (80:20, v/v).[2][3]
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Mobile Phase: Acetonitrile:Milli-Q water:Formic acid (90:10:0.1, v/v/v).[2]

Methodology Workflow:

Start: Human Plasma Sample

Spike with Internal Standard
(Darifenacin-d4)

Liquid-Liquid Extraction
(Diethyl ether:Dichloromethane)

Vortex & Centrifuge

Evaporate Supernatant
(Nitrogen Stream, 40°C)

Reconstitute Residue
(in Mobile Phase)

Inject into LC-MS/MS System

Chromatographic Separation
(NUCLEOSIL Column)

Mass Spectrometric Detection
(Positive Ion MRM Mode)

Quantify Darifenacin vs. IS

End: Determine Plasma
Concentration
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Click to download full resolution via product page

Caption: Workflow for the quantitative bioanalysis of Darifenacin in human plasma.

Mass Spectrometry Conditions:

Ionization Mode: Positive Turbo Ion Spray.[2]

Detection Mode: Multiple Reaction Monitoring (MRM).[6]

MRM Transitions:

Darifenacin: m/z 427.3 -> 147.1 amu

Darifenacin-d4 (IS): m/z 431.4 -> 151.1 amu[6]

Validation Parameters: The method should be validated for linearity, precision, accuracy,

recovery, and stability over a concentration range relevant for clinical studies (e.g., 0.025-

10.384 ng/mL).[2]

Synthesis Outline
The synthesis of darifenacin hydrobromide can be achieved through various routes. A

common approach involves the condensation of a substituted dihydrobenzofuran derivative

with a chiral pyrrolidine intermediate.
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Caption: Simplified synthetic route for Darifenacin hydrobromide.

This document provides a foundational guide for professionals working with Darifenacin
hydrobromide. The presented data and protocols are compiled from scientific literature and

should be adapted and validated for specific experimental conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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